molecular formula C9H8FNO2 B2661079 1-Cyclopropyl-3-fluoro-5-nitrobenzene CAS No. 2366994-56-9

1-Cyclopropyl-3-fluoro-5-nitrobenzene

Cat. No. B2661079
CAS RN: 2366994-56-9
M. Wt: 181.166
InChI Key: AQAWLMUSUMUWSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-3-fluoro-5-nitrobenzene is a chemical compound with the molecular formula C9H8FNO2 and a molecular weight of 181.17 . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 1-Cyclopropyl-3-fluoro-5-nitrobenzene is 1S/C9H8FNO2/c10-8-3-7 (6-1-2-6)4-9 (5-8)11 (12)13/h3-6H,1-2H2 . This indicates that the molecule consists of a benzene ring with a cyclopropyl group, a fluorine atom, and a nitro group attached to it.

Mechanism of Action

While the mechanism of action for 1-Cyclopropyl-3-fluoro-5-nitrobenzene is not explicitly stated in the literature, similar compounds have shown antiproliferative activity, suggesting potential use in cancer treatment .

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It may cause eye irritation and respiratory irritation . Precautionary measures include avoiding breathing the dust or fumes, washing thoroughly after handling, and using only in a well-ventilated area .

properties

IUPAC Name

1-cyclopropyl-3-fluoro-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO2/c10-8-3-7(6-1-2-6)4-9(5-8)11(12)13/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQAWLMUSUMUWSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC(=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-3-fluoro-5-nitrobenzene

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